molecular formula C16H14N2O5 B3939715 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide

Cat. No. B3939715
M. Wt: 314.29 g/mol
InChI Key: QELAKUZNJWLLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide, also known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological and therapeutic properties. NBDA is a derivative of benzodioxane and nitrobenzamide, which are known for their biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide results in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide has also been shown to exhibit antioxidant activity, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide in lab experiments is its potent anticancer activity against various cancer cell lines. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide. One of the potential applications of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide has been shown to exhibit neuroprotective properties in animal models of these diseases, and further studies are needed to investigate its potential therapeutic applications. Another potential direction for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide is in the development of novel anticancer drugs based on its chemical structure. The modification of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide may lead to the development of more potent and selective anticancer agents with fewer side effects.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Several studies have shown that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-16(12-5-1-2-6-13(12)18(20)21)17-9-11-10-22-14-7-3-4-8-15(14)23-11/h1-8,11H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELAKUZNJWLLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.